molecular formula C17H20N6O4S B2880389 2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1448131-42-7

2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2880389
CAS No.: 1448131-42-7
M. Wt: 404.45
InChI Key: LAHZDROZKVXTMB-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20N6O4S and its molecular weight is 404.45. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One study explores the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). This suggests that similar benzenesulfonamide derivatives, including the compound , may have applications in developing new photosensitizers for therapeutic uses.

Antimicrobial Activity

Another research focus is on pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating antibacterial and antifungal activities. These compounds were synthesized and tested against various microorganisms, showing significant antimicrobial properties (Hassan, 2013). This indicates the potential of benzenesulfonamide derivatives, including the specific compound mentioned, in the development of new antimicrobial agents.

Pharmacokinetic Studies

Research into the pharmacokinetic properties of compounds similar to the one mentioned has been conducted. For instance, the determination of TA-0201, a novel orally active non-peptide endothelin antagonist, in rat plasma and tissues using liquid chromatography tandem mass spectrometry (LC-MS/MS) highlights the importance of these studies in understanding the distribution and metabolism of therapeutic agents (Ohashi, Nakamura, & Yoshikawa, 1999). This suggests potential applications in pharmacokinetic research for the compound of interest.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-12-8-14(27-3)15(9-13(12)2)28(25,26)20-6-7-22-17(24)5-4-16(21-22)23-11-18-10-19-23/h4-5,8-11,20H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHZDROZKVXTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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